molecular formula C11H11NO3 B038223 methyl 4-methoxy-1H-indole-2-carboxylate CAS No. 111258-23-2

methyl 4-methoxy-1H-indole-2-carboxylate

Cat. No.: B038223
CAS No.: 111258-23-2
M. Wt: 205.21 g/mol
InChI Key: GLCZQTLCVLVFGV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant roles in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring . For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant case studies, supported by data tables and research findings.

Overview of Indole Derivatives

Indole compounds are known for their significant roles in various biological processes. They exhibit a range of activities including antiviral , anti-inflammatory , anticancer , and antioxidant properties. Specifically, this compound has been identified as a compound with potential therapeutic applications due to its ability to interact with multiple biological targets .

Target Interactions

This compound interacts with several receptors and enzymes, influencing various biochemical pathways. The compound has demonstrated high affinity binding to certain protein targets, which is crucial for its biological activity.

Biochemical Pathways

The compound is involved in multiple biochemical pathways:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation .
  • Antimicrobial Activity : Research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic processes .

Anticancer Research

Recent studies have focused on the anticancer potential of indole derivatives. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant antiproliferative activity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cells, with IC50 values indicating effectiveness in the low micromolar range .

Cell LineIC50 (µM)
MCF-75.0
HCT-116 (p53+)3.0
HCT-116 (p53-)7.0

Antimicrobial Studies

The antimicrobial efficacy of this compound has also been documented. Studies show that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Enterobacter cloacae0.004

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of this compound derivatives. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .

Study on Antimicrobial Activity

Another significant study evaluated the antimicrobial effects of various indole derivatives, including this compound. The findings revealed that these compounds had superior activity against E. coli compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Properties

IUPAC Name

methyl 4-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-3-4-8-7(10)6-9(12-8)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCZQTLCVLVFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350811
Record name methyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111258-23-2
Record name methyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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